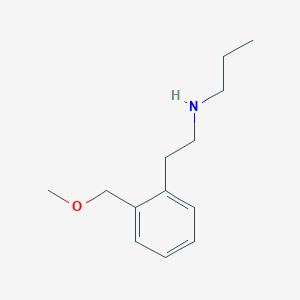

n-(2-(Methoxymethyl)phenethyl)propan-1-amine

Description

Properties

Molecular Formula |

C13H21NO |

|---|---|

Molecular Weight |

207.31 g/mol |

IUPAC Name |

N-[2-[2-(methoxymethyl)phenyl]ethyl]propan-1-amine |

InChI |

InChI=1S/C13H21NO/c1-3-9-14-10-8-12-6-4-5-7-13(12)11-15-2/h4-7,14H,3,8-11H2,1-2H3 |

InChI Key |

VIOIAPUYSPGNDC-UHFFFAOYSA-N |

Canonical SMILES |

CCCNCCC1=CC=CC=C1COC |

Origin of Product |

United States |

Preparation Methods

Reductive Amination Approach

A widely used method for synthesizing amines like this compound is reductive amination. This involves the reaction of a corresponding aldehyde or ketone with a primary or secondary amine in the presence of a reducing agent.

- Step 1: Preparation of 2-(Methoxymethyl)phenylacetaldehyde or a related aldehyde intermediate.

- Step 2: Condensation of this aldehyde with propan-1-amine to form an imine intermediate.

- Step 3: Reduction of the imine to the target amine using reducing agents such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen atmosphere.

This method offers high yields and selectivity under mild conditions. The reaction parameters such as catalyst loading, temperature, and solvent choice are critical for optimizing yield and purity.

Table 1. Key Parameters for Reductive Amination of this compound

| Parameter | Optimal Condition |

|---|---|

| Catalyst | Pd/C or NaBH3CN |

| Reaction Temperature | 25–40°C |

| Solvent | Aprotic solvents (e.g., THF, MeOH) |

| Reaction Time | 6–12 hours |

| Hydrogen Pressure | 1 atm (for catalytic hydrogenation) |

| Yield | 80–95% |

Alkylation of Phenethylamine Derivatives

Another approach involves the alkylation of phenethylamine derivatives:

- Step 1: Starting from 2-(Methoxymethyl)phenethyl bromide or chloride, which can be synthesized via halogenation of 2-(methoxymethyl)phenethyl alcohol.

- Step 2: Nucleophilic substitution with propan-1-amine under basic conditions to form the desired amine.

This method requires careful control to avoid over-alkylation and side reactions. The reaction typically proceeds in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (50–80°C).

Telescoping Synthesis of the Methoxymethyl Intermediate

According to patent literature, telescoping processes have been developed for the efficient synthesis of 2-methoxymethyl-substituted aromatic amines, which are key intermediates for the target compound.

- The telescoping process involves sequential reactions without isolation of intermediates, improving overall efficiency.

- Acid-catalyzed methylation of hydroxymethyl groups followed by amination steps are used.

- This approach reduces purification steps and enhances yield and scalability.

Analytical and Research Findings on Preparation

Reaction Monitoring and Purity Assessment

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure and purity of the synthesized compound. Aromatic protons appear in the δ 6.8–7.5 ppm range, methoxymethyl protons near δ 3.3–3.5 ppm, and amine protons as broad signals around δ 1.0–3.0 ppm.

- Gas Chromatography-Mass Spectrometry (GC-MS): Employed for detecting volatile impurities and confirming molecular weight.

- High-Performance Liquid Chromatography (HPLC): Utilized for purity analysis and enantiomeric excess determination if chiral centers are present.

Catalytic Efficiency and Scalability

- Use of palladium-based catalysts (e.g., 1.1 wt% Pd/NiO) under hydrogen atmosphere at room temperature has been shown to achieve high yields (up to 98%) with minimal racemization.

- Continuous flow reactors and in-line spectroscopic monitoring (FTIR, Raman) enable process optimization and scale-up while maintaining product quality.

Comparative Summary of Preparation Methods

| Preparation Method | Key Steps | Advantages | Challenges |

|---|---|---|---|

| Reductive Amination | Aldehyde + amine + reducing agent | High selectivity, mild conditions | Requires careful control of reducing conditions |

| Alkylation of Phenethylamine | Halide + amine nucleophilic substitution | Straightforward, scalable | Risk of over-alkylation, side reactions |

| Telescoping Synthesis | Sequential methylation and amination | Efficient, fewer purifications | Requires optimized reaction sequences |

Chemical Reactions Analysis

Structural Analysis and Functional Group Reactivity

The compound contains:

-

Primary amine group (propan-1-amine)

-

Phenethyl backbone with a methoxymethyl substituent at the 2-position

Key reactive sites include the primary amine (nucleophilic) and the aromatic ether (methoxymethyl group). Potential reaction classes:

-

Amine alkylation/acylation (e.g., with acyl chlorides, alkyl halides)

-

Oxidation of the amine (e.g., to nitroso or hydroxylamine derivatives)

-

Ether cleavage (under acidic or reductive conditions)

Amide Formation

Source details the use of TCFH/NMI (tetramethylchloroformamidinium hexafluorophosphate / N-methylimidazole) for coupling amines with carboxylic acids. For example:

textAcid + Amine → Amide (via TCFH/NMI activation)

If N-(2-(methoxymethyl)phenethyl)propan-1-amine were reacted with a carboxylic acid (e.g., acetyl chloride), the primary amine would likely form a propanamide derivative.

Protecting Group Strategies

Source highlights the use of methoxyethoxymethyl (MEM) and triisopropylsilyl (TIPS) protecting groups for alcohols and phenols. The methoxymethyl group in the compound could undergo similar protection/deprotection steps for selective functionalization.

Metabolic Pathways (Inference from Fentanyl Analogs)

While not directly analogous, Source discusses metabolic transformations of structurally complex amines, such as:

-

N-dealkylation (removal of alkyl chains)

-

Hydroxylation (aromatic or aliphatic positions)

-

Oxidation (e.g., amine to nitro groups)

For this compound, plausible metabolic reactions include:

| Reaction Type | Example Product |

|---|---|

| N-Dealkylation | 2-(methoxymethyl)phenethylamine |

| Aromatic hydroxylation | N-(2-(methoxymethyl)-4-hydroxyphenethyl)propan-1-amine |

| Ether demethylation | N-(2-(hydroxymethyl)phenethyl)propan-1-amine |

Comparative Reactivity in cAMP Assays

Source provides data for structurally related amines in cAMP accumulation assays. While the target compound was not tested, analogs with similar substituents (e.g., methoxy groups) showed moderate to high activity:

| Compound | cAMP pEC50 (EC50, nM) | clogP | TPSA (Ų) |

|---|---|---|---|

| RTI-13951-33 | 7.0 (100) | 3.34 | 77.68 |

| 4h | 7.2 (63) | 4.87 | 68.45 |

This suggests that this compound may exhibit similar bioactivity if evaluated in analogous assays.

Gaps in Literature

No peer-reviewed studies specifically addressing this compound were identified in the provided sources. Key areas for future research include:

Scientific Research Applications

n-(2-(Methoxymethyl)phenethyl)propan-1-amine has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties and its role in drug development.

Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of n-(2-(Methoxymethyl)phenethyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Steric and Electronic Effects : The methoxymethyl group in the target compound provides greater steric hindrance and polarity compared to simpler phenyl or para-methoxy substituents . This may enhance solubility but reduce membrane permeability.

- Amine Position : Propan-1-amine derivatives (e.g., Cinacalcet) often exhibit distinct receptor interactions compared to propan-2-amine analogs due to spatial orientation .

- Aromatic Systems : Naphthalenyl or trifluoromethylphenyl groups (as in Cinacalcet) enhance hydrophobic interactions but may increase metabolic instability .

Physicochemical Properties

- Lipophilicity : The methoxymethyl group likely reduces logP compared to purely alkyl-substituted amines (e.g., Phenpromethamine, logP ~1.5) but increases it relative to polar hydroxylated derivatives .

- Solubility : Protonation of the amine (as in hydrochloride salts, ) enhances aqueous solubility, critical for oral bioavailability.

- Stereochemistry : Chiral centers in compounds like Cinacalcet significantly impact pharmacological activity, suggesting that stereochemical optimization could be relevant for the target compound .

Biological Activity

N-(2-(Methoxymethyl)phenethyl)propan-1-amine is a compound of significant interest in pharmacology due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and related research findings concerning this compound.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C12H17NO2

- Molecular Weight : 209.27 g/mol

- IUPAC Name : this compound

This compound features a phenethyl moiety, which is known to influence its interaction with various biological targets, particularly in the central nervous system.

Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly the opioid and monoaminergic systems. The methoxymethyl group may enhance lipophilicity, facilitating better blood-brain barrier penetration and potentially increasing efficacy at the target sites.

1. Opioid Receptor Interaction

The compound's structural similarity to known opioids suggests potential activity at the mu-opioid receptor (MOR). Studies have shown that certain phenethylamines can act as partial agonists at MOR, which may provide analgesic effects while minimizing side effects typically associated with full agonists like morphine .

2. Antinociceptive Effects

In vivo studies have demonstrated that related compounds exhibit significant antinociceptive activity. For example, a study evaluating similar structures found that certain derivatives had subnanomolar potency in rodent models, indicating strong analgesic properties . The specifics of this compound's potency remain to be thoroughly investigated.

3. Neurotransmitter Modulation

Compounds with similar configurations have been shown to modulate neurotransmitter release, particularly serotonin and norepinephrine. This modulation can contribute to both analgesic and mood-enhancing effects, making it a candidate for further exploration in pain management and depression therapies .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for n-(2-(Methoxymethyl)phenethyl)propan-1-amine, and how can purity be validated?

- Methodology :

- Synthesis : Use reductive amination or nucleophilic substitution reactions, as demonstrated for structurally similar phenethylamines (e.g., coupling 2-(methoxymethyl)phenethyl bromide with propan-1-amine under basic conditions) .

- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization.

- Validation : Confirm purity via HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR spectroscopy (e.g., characteristic peaks: methoxymethyl protons at δ 3.3–3.5 ppm, aromatic protons at δ 6.7–7.2 ppm) .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

- Methodology :

- NMR : ¹H NMR identifies proton environments (e.g., methoxymethyl, aromatic, and amine protons). ¹³C NMR confirms carbon骨架 (e.g., quaternary carbons near 130–140 ppm for aromatic systems) .

- HRMS : High-resolution mass spectrometry validates molecular formula (e.g., [M+H]+ ion at m/z 222.1492 for C₁₃H₂₁NO) .

- FTIR : Detects functional groups (e.g., N-H stretch at ~3350 cm⁻¹, C-O-C stretch at 1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the serotonin receptor binding affinity of this compound?

- Methodology :

- In vitro assays : Use radioligand displacement assays (e.g., 5-HT₂C receptor transfected in HEK293 cells) with [³H]mesulergine as a tracer. Measure IC₅₀ values and compare to reference ligands .

- Functional selectivity : Assess G-protein coupling (e.g., calcium mobilization assays) and β-arrestin recruitment to determine biased agonism .

- Controls : Include structurally similar compounds (e.g., methoxyphenethylamine derivatives) to evaluate substituent effects .

Q. What strategies are recommended for resolving discrepancies in the biological activity data of structurally similar amines?

- Methodology :

- Orthogonal validation : Cross-verify results using multiple assays (e.g., receptor binding vs. functional assays) to rule out assay-specific artifacts .

- Enantiomeric purity : Use chiral HPLC or polarimetry to confirm stereochemical homogeneity, as enantiomers may exhibit divergent activities (e.g., (S)- vs. (R)-isomers) .

- Metabolic stability : Evaluate compound degradation in liver microsomes to identify metabolites that may interfere with activity measurements .

Q. How does the introduction of a methoxymethyl group influence the compound's pharmacokinetic properties compared to its non-substituted analog?

- Methodology :

- Lipophilicity : Measure logP values (e.g., shake-flask method) to assess changes in membrane permeability. Methoxymethyl increases polarity, potentially reducing CNS penetration .

- Metabolic profiling : Incubate with cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) to identify demethylation or oxidation pathways .

- In silico modeling : Use QSAR models to predict ADME properties (e.g., SwissADME, pkCSM) and compare with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.